H-Smglpcvvm-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

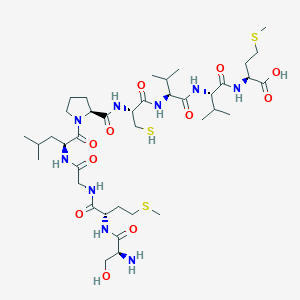

H-SMGLPCVVM-OH ist ein synthetisches Peptid mit der Summenformel C39H69N9O11S3. Es ist bekannt für seine Rolle als Inhibitor der Farnesylierung, ein posttranslationaler Modifikationsprozess, der für die korrekte Funktion bestimmter Proteine, einschließlich derer, die an Zellsignalwegen beteiligt sind, essentiell ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet typischerweise die Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an das Harz gebunden.

Entschützung und Kupplung: Die Schutzgruppe wird entfernt, und die nächste Aminosäure wird unter Verwendung von Kupplungsreagenzien wie HBTU oder DIC an die wachsende Kette gekoppelt.

Spaltung und Reinigung: Das fertige Peptid wird vom Harz abgespalten und mittels Techniken wie HPLC gereinigt.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von this compound die großtechnische SPPS mit automatisierten Peptidsynthesizern umfassen. Der Prozess wird auf Effizienz und Ausbeute optimiert, um eine hohe Reinheit und Konsistenz des Endprodukts zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-SMGLPCVVM-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for efficiency and yield, ensuring high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-SMGLPCVVM-OH unterliegt hauptsächlich Reaktionen, die typisch für Peptide sind, darunter:

Hydrolyse: Aufbrechen der Peptidbindungen in Gegenwart von Wasser.

Oxidation: Oxidation von schwefelhaltigen Aminosäuren wie Cystein.

Reduktion: Reduktion von Disulfidbrücken zu Thiolgruppen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen, oft unter Verwendung von Salzsäure oder Natriumhydroxid.

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Hauptprodukte, die gebildet werden

Hydrolyse: Einzelne Aminosäuren oder kleinere Peptidfragmente.

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Freie Thiolgruppen aus Disulfidbrücken.

Wissenschaftliche Forschungsanwendungen

H-SMGLPCVVM-OH hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation.

Biologie: Untersuchung seiner Rolle bei der Hemmung der Protein-Farnesylation, die für die Funktion bestimmter Signalproteine entscheidend ist.

Medizin: Potenzieller therapeutischer Wirkstoff für Krankheiten, die mit einer abnormen Farnesylierung einhergehen, wie z. B. bestimmte Krebsarten.

Industrie: Einsatz bei der Entwicklung von peptidbasierten Materialien und Hydrogelen für biomedizinische Anwendungen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym Farnesyltransferase hemmt. Dieses Enzym katalysiert die Übertragung einer Farnesylgruppe auf einen Cysteinrest in Zielproteinen, eine Modifikation, die für ihre korrekte Lokalisierung und Funktion notwendig ist. Durch die Hemmung dieses Prozesses stört this compound die Aktivität von Proteinen, die an Zellwachstum und Signalwegen beteiligt sind .

Wirkmechanismus

H-SMGLPCVVM-OH exerts its effects by inhibiting the enzyme farnesyltransferase. This enzyme catalyzes the transfer of a farnesyl group to a cysteine residue in target proteins, a modification necessary for their proper localization and function. By inhibiting this process, this compound disrupts the activity of proteins involved in cell growth and signaling pathways .

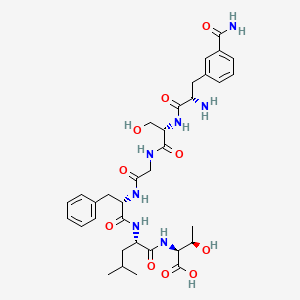

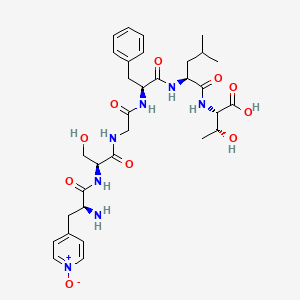

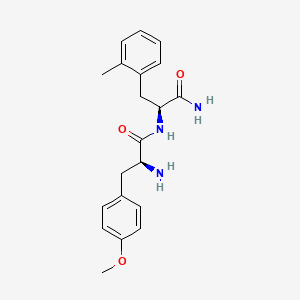

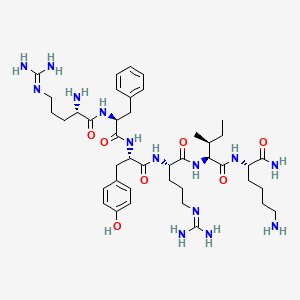

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

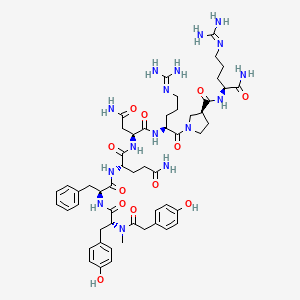

- H-FGGFTGARKSARK-NH2

- H-VPPPVPRRR-OH

- H-VPRRKAKI-NH2

Einzigartigkeit

H-SMGLPCVVM-OH ist aufgrund seiner spezifischen Sequenz und seiner starken inhibitorischen Wirkung auf Farnesyltransferase einzigartig. Im Gegensatz zu anderen ähnlichen Peptiden hat es sich gezeigt, dass es eine hohe Affinität zum Enzym hat, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .

Eigenschaften

Molekularformel |

C39H69N9O11S3 |

|---|---|

Molekulargewicht |

936.2 g/mol |

IUPAC-Name |

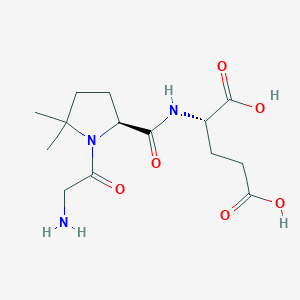

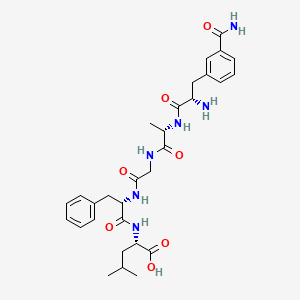

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C39H69N9O11S3/c1-20(2)16-26(42-29(50)17-41-33(52)24(11-14-61-7)43-32(51)23(40)18-49)38(57)48-13-9-10-28(48)35(54)45-27(19-60)34(53)46-31(22(5)6)37(56)47-30(21(3)4)36(55)44-25(39(58)59)12-15-62-8/h20-28,30-31,49,60H,9-19,40H2,1-8H3,(H,41,52)(H,42,50)(H,43,51)(H,44,55)(H,45,54)(H,46,53)(H,47,56)(H,58,59)/t23-,24-,25-,26-,27-,28-,30-,31-/m0/s1 |

InChI-Schlüssel |

XSTRKZMDUHFCKT-LFPOIMSVSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CO)N |

Kanonische SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;3-[(E,7R,8R)-9-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3,7-dimethyl-8-sulfooxynon-2-enyl]-4-hydroxyphenolate](/img/structure/B10849199.png)

![1-(5-Bromo-2-pyridyl)-3-[2-(3-fluorophenyl)ethyl]thiourea](/img/structure/B10849206.png)

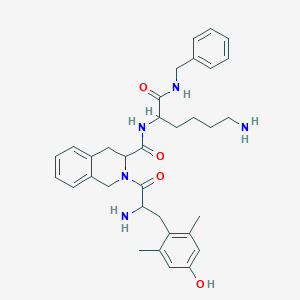

![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1,3-benzothiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849236.png)

![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1,3-benzoxazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849251.png)

![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849254.png)

![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(2,3-dihydro-1H-inden-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849256.png)